molecular formula C22H21N5O5 B2463579 9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-01-1

9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2463579
CAS No.: 898443-01-1
M. Wt: 435.44
InChI Key: TWJFBNKHXHICEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a 2,4-dimethoxyphenyl group at position 9 and a 4-ethoxyphenyl substituent at position 2. Its synthesis likely follows pathways similar to those described for related purine carboxamides, involving multi-step reactions such as thiourea formation, cyclization, and alkylation . Key attributes include high purity and scalability, as observed in structurally analogous compounds .

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-4-32-13-7-5-12(6-8-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-10-9-14(30-2)11-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJFBNKHXHICEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS number 898422-29-2 , is a member of the purine family, characterized by its complex structure that includes a purine base modified with various aromatic and functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

  • Molecular Formula : C22_{22}H21_{21}N5_5O5_5
  • Molecular Weight : 435.44 g/mol
  • Structure : The compound features a carboxamide group, which enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in purinergic signaling. Research indicates that it may act as an inhibitor or modulator of these receptors, which play crucial roles in various physiological processes, including inflammation and immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, showing significant cytotoxic effects:

Cell Line IC50 (µM) Reference
A-549 (Lung)0.05
MCF7 (Breast)0.04
HCT116 (Colon)0.06

These findings suggest that the compound exhibits promising activity against various types of cancer, comparable to established chemotherapeutic agents.

Phosphodiesterase Inhibition

The compound has also been evaluated for its phosphodiesterase (PDE) inhibitory properties. PDEs are critical enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibitors of PDE4 have therapeutic potential in treating inflammatory diseases and depression:

PDE Type IC50 (nM) Selectivity
PDE4D94High
PDE4B1000-fold less activeLow

This selectivity indicates that the compound could be developed as a targeted treatment for conditions like asthma and COPD by selectively inhibiting PDE4D over other isoforms.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in A-549 cells, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with the electron-withdrawing fluorine in the 2-fluorophenyl analog . Methoxy/ethoxy groups improve solubility but may reduce membrane permeability compared to non-polar methyl substituents .
  • Hydrogen Bonding: The hydroxyl group in the 4-hydroxyphenylamino analog () offers enhanced hydrogen-bonding capacity, which is absent in the target compound’s ethoxy/dimethoxy substituents .

Q & A

Q. What are the key steps for synthesizing 9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis involves multi-step organic reactions, including:

  • Coupling Reactions : Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate the formation of the purine core.
  • Functional Group Modifications : Selective protection/deprotection of methoxy and ethoxy groups to ensure regioselectivity.
  • Oxidation Steps : Controlled oxidation of intermediates using potassium permanganate (KMnO₄) to introduce the 8-oxo group .
    Optimization : Reaction temperatures (40–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of precursors are adjusted via factorial design experiments to maximize yield (>70%) and purity (HPLC >95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, carbonyl signals at δ 165–170 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 484.16) and fragmentation patterns.
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Q. How do the compound’s solubility and stability impact experimental design?

Methodological Answer:

  • Solubility : Moderate solubility in DMSO (≥10 mM) but limited in aqueous buffers (use co-solvents like PEG-400 or cyclodextrins for in vitro assays).
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres (argon) to prevent oxidation .

Q. What role do the 2,4-dimethoxyphenyl and 4-ethoxyphenyl groups play in bioactivity?

Methodological Answer:

  • Hydrophobic Interactions : The dimethoxyphenyl group enhances membrane permeability (logP ≈ 3.2).
  • Electron-Donating Effects : Ethoxy groups stabilize charge-transfer interactions with enzyme active sites (e.g., kinase inhibition assays) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like kinases or GPCRs?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses with ATP-binding pockets (e.g., EGFR kinase).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

Methodological Answer:

  • In Silico Metabolism : Employ GLORY or ADMET Predictor to identify cytochrome P450-mediated oxidation sites (e.g., demethylation of methoxy groups).
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Data Normalization : Normalize IC₅₀ values against reference inhibitors (e.g., staurosporine) to control for assay variability .

Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for enantioselective purine ring closure.
  • Dynamic Kinetic Resolution (DKR) : Combine Pd-catalyzed coupling with enzymatic resolution (e.g., Candida antarctica lipase B) .

Q. How can modifications to the purine core enhance selectivity against off-target proteins?

Methodological Answer:

  • SAR Studies : Introduce substituents at C-2 (e.g., fluorine) to reduce off-target kinase binding (e.g., JAK2 vs. ABL1).
  • Proteomic Profiling : Use KinomeScan® to evaluate selectivity across 468 kinases .

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models.
  • Tissue Distribution : Radiolabel the compound (¹⁴C) for quantitative whole-body autoradiography (QWBA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.